molecular formula C8H15Cl B13613302 (Chloromethyl)cycloheptane

(Chloromethyl)cycloheptane

Cat. No.: B13613302
M. Wt: 146.66 g/mol
InChI Key: JAXTWASTBIYALB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Chloromethyl)cycloheptane is an organic compound that belongs to the class of cycloalkanes Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure The compound consists of a cycloheptane ring with a chloromethyl group (-CH2Cl) attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Chloromethyl)cycloheptane typically involves the chloromethylation of cycloheptane. One common method is the reaction of cycloheptane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of environmentally friendly catalysts and solvents is also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(Chloromethyl)cycloheptane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form cycloheptanone derivatives.

    Reduction Reactions: Reduction of the chloromethyl group can yield cycloheptane derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution: Cycloheptanol, cycloheptylamine, and cycloheptylthiol.

    Oxidation: Cycloheptanone.

    Reduction: Cycloheptane.

Scientific Research Applications

(Chloromethyl)cycloheptane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Chloromethyl)cycloheptane involves its interaction with various molecular targets. The chloromethyl group is reactive and can form covalent bonds with nucleophiles in biological systems. This reactivity is exploited in the synthesis of bioactive compounds and in studying enzyme mechanisms.

Comparison with Similar Compounds

(Chloromethyl)cycloheptane can be compared with other chloromethyl-substituted cycloalkanes such as:

  • (Chloromethyl)cyclohexane
  • (Chloromethyl)cyclopentane

Uniqueness

The larger ring size of cycloheptane compared to cyclohexane and cyclopentane results in different steric and electronic properties. This affects the reactivity and stability of the compound, making it unique in its class.

Similar Compounds

  • (Chloromethyl)cyclohexane
  • (Chloromethyl)cyclopentane
  • (Chloromethyl)cyclooctane

These compounds share similar chemical properties but differ in their ring size and resulting reactivity.

Properties

Molecular Formula

C8H15Cl

Molecular Weight

146.66 g/mol

IUPAC Name

chloromethylcycloheptane

InChI

InChI=1S/C8H15Cl/c9-7-8-5-3-1-2-4-6-8/h8H,1-7H2

InChI Key

JAXTWASTBIYALB-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.